5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
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Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
They can act as inverse agonists, inhibitors, and have applications in the treatment of various disorders .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Without specific information on “5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to affect various pathways related to inflammation, cancer, and other diseases .
Result of Action
Related compounds have been found to have cytotoxic activity and other effects .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has been found to interact with various enzymes, proteins, and other biomolecules . It has been observed to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . This unique property allows it to participate in a variety of biochemical reactions .
Cellular Effects
The compound has shown cytotoxic activity against different cell lines, including T47D (breast cancer) and HCV29T (bladder cancer) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to biomolecules in a specific manner, influencing their function and the overall biochemical reaction .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of acetyl acetone with urea under acidic conditions to form an intermediate, which is then chlorinated using phosphorus oxychloride (POCl3). The resulting chloropyrimidine is further reacted with hydrazine to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride can be compared with other triazolopyrimidine derivatives such as:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the sulfonyl chloride group but shares similar core structure and biological activities.
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups, which can alter its chemical reactivity and biological properties.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Has a hydroxyl group that can participate in different types of chemical reactions and interactions.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2S/c1-4-3-5(2)12-6(9-4)10-7(11-12)15(8,13)14/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWSFWNULDHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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